molecular formula C23H41NO4S B14297549 N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide CAS No. 116450-17-0

N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide

Cat. No.: B14297549
CAS No.: 116450-17-0
M. Wt: 427.6 g/mol
InChI Key: QLJKZJOSFJVIMK-UHFFFAOYSA-N
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Description

N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a long alkyl chain and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide typically involves the reaction of 2,5-dihydroxy-4-methylbenzenesulfonyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dihydroxyphenyl)hexadecane-1-sulfonamide
  • N-(2,5-Dihydroxy-4-methylphenyl)octadecane-1-sulfonamide
  • N-(2,5-Dihydroxy-4-methylphenyl)dodecane-1-sulfonamide

Uniqueness

N-(2,5-Dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide is unique due to its specific combination of a long alkyl chain and a substituted phenyl ring with hydroxyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

116450-17-0

Molecular Formula

C23H41NO4S

Molecular Weight

427.6 g/mol

IUPAC Name

N-(2,5-dihydroxy-4-methylphenyl)hexadecane-1-sulfonamide

InChI

InChI=1S/C23H41NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29(27,28)24-21-19-22(25)20(2)18-23(21)26/h18-19,24-26H,3-17H2,1-2H3

InChI Key

QLJKZJOSFJVIMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C(=C1)O)C)O

Origin of Product

United States

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